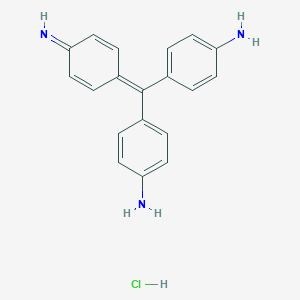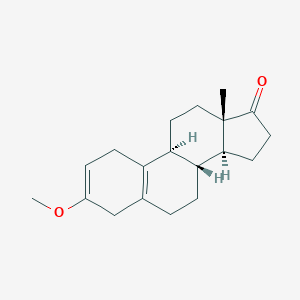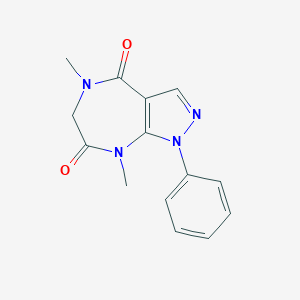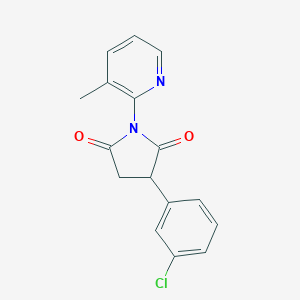
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione is a compound commonly known as clopidol. It is a synthetic organic compound that has been widely used in veterinary medicine as an anticoccidial agent. Clopidol is a member of the pyrrolidine family of compounds and has a molecular formula of C15H12ClN2O2.
Mecanismo De Acción
The exact mechanism of action of clopidol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in the energy metabolism of coccidia. This disrupts the normal functioning of the parasites, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Clopidol has been shown to have a number of biochemical and physiological effects on the host organism. It has been shown to increase the weight gain and feed conversion ratio of chickens, which is thought to be due to its ability to reduce the severity of coccidial infections. Clopidol has also been shown to have an effect on the immune system of chickens, although the exact nature of this effect is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clopidol has several advantages as an anticoccidial agent in lab experiments. It is relatively inexpensive and easy to administer, making it a popular choice for researchers. It is also effective against a wide range of coccidian species, making it a versatile tool for studying the biology of these parasites. However, clopidol has several limitations as well. It can be toxic to chickens at high doses, and its use can lead to the development of drug-resistant strains of coccidia.
Direcciones Futuras
There are several areas of research that could be explored in the future with regards to clopidol. One area of interest is the development of new formulations of the drug that are less toxic to chickens. Another area of interest is the study of the molecular mechanisms underlying the anticoccidial activity of clopidol. Finally, there is a need for further research into the development of new anticoccidial agents that are effective against drug-resistant strains of coccidia.
Métodos De Síntesis
Clopidol can be synthesized through a multi-step process starting with 3-chlorobenzoic acid. The first step involves the conversion of 3-chlorobenzoic acid to 3-chlorobenzoyl chloride using thionyl chloride. The resulting compound is then reacted with 3-methyl-2-pyridinecarboxylic acid to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine to form the final product, clopidol.
Aplicaciones Científicas De Investigación
Clopidol has been extensively studied for its anticoccidial properties in poultry. It has been shown to be effective against a wide range of coccidian species, including Eimeria tenella, Eimeria acervulina, and Eimeria maxima. Clopidol works by inhibiting the growth and replication of coccidia in the intestine of the bird, thereby reducing the severity of the infection.
Propiedades
Número CAS |
132458-99-2 |
|---|---|
Nombre del producto |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Fórmula molecular |
C16H13ClN2O2 |
Peso molecular |
300.74 g/mol |
Nombre IUPAC |
3-(3-chlorophenyl)-1-(3-methylpyridin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C16H13ClN2O2/c1-10-4-3-7-18-15(10)19-14(20)9-13(16(19)21)11-5-2-6-12(17)8-11/h2-8,13H,9H2,1H3 |
Clave InChI |
XOWZLAXUKRKNRV-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
SMILES canónico |
CC1=C(N=CC=C1)N2C(=O)CC(C2=O)C3=CC(=CC=C3)Cl |
Sinónimos |
3-(3-Chlorophenyl)-1-(3-methyl-2-pyridinyl)-2,5-pyrrolidinedione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



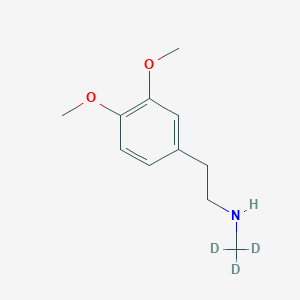
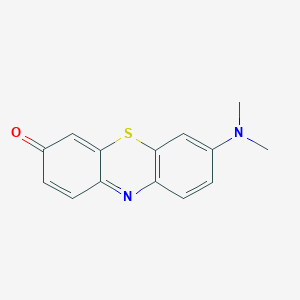
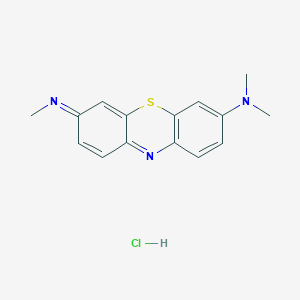
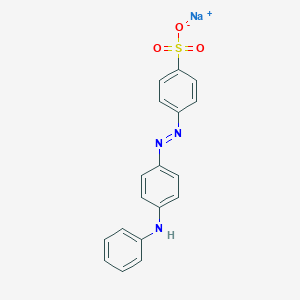
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
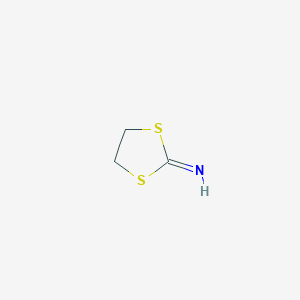
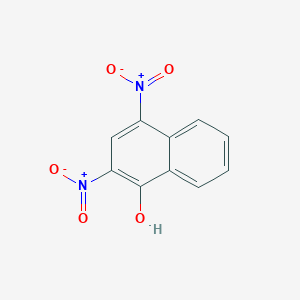
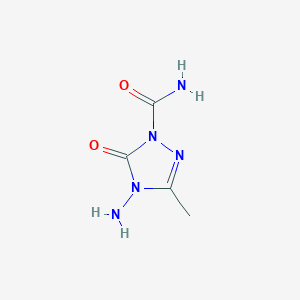
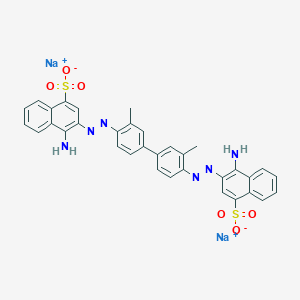
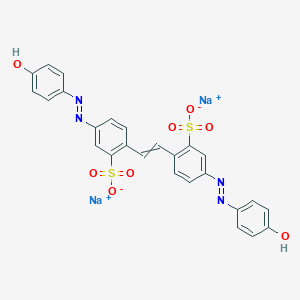
![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-, monoacetate](/img/structure/B147763.png)
